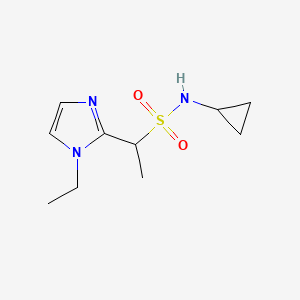![molecular formula C7H6N2S B13956786 1H-Pyrido[3,2-C][1,2]thiazine CAS No. 414859-30-6](/img/structure/B13956786.png)
1H-Pyrido[3,2-C][1,2]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrido[3,2-C][1,2]thiazine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of nitrogen- and sulfur-containing heterocycles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 1H-Pyrido[3,2-C][1,2]thiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyridine derivatives with thiourea or related sulfur-containing reagents. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
1H-Pyrido[3,2-C][1,2]thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-Pyrido[3,2-C][1,2]thiazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
1H-Pyrido[3,2-C][1,2]thiazine can be compared with other similar heterocyclic compounds, such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also contain nitrogen and sulfur atoms and exhibit similar biological activities, but they differ in their ring structure and specific properties.
Pyrimido[2,1-b][1,3]thiazines: These compounds have a fused pyrimidine-thiazine ring system and are known for their diverse pharmacological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties compared to other heterocycles .
Properties
CAS No. |
414859-30-6 |
|---|---|
Molecular Formula |
C7H6N2S |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
1H-pyrido[3,2-c]thiazine |
InChI |
InChI=1S/C7H6N2S/c1-2-7-6(8-4-1)3-5-10-9-7/h1-5,9H |
InChI Key |
YZOGXPKLEDDFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CSN2)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Oxo-1H-pyrimido[1,2-a]quinoline-2-carboxylic acid](/img/structure/B13956743.png)








